molecular formula C9H14BrN3O2S B8546085 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

Cat. No. B8546085
M. Wt: 308.20 g/mol
InChI Key: XWDANJWCWRRKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C9H14BrN3O2S and its molecular weight is 308.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

Molecular Formula

C9H14BrN3O2S

Molecular Weight

308.20 g/mol

IUPAC Name

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14BrN3O2S/c1-9(2,3)13-16(14,15)7-4-6(10)5-12-8(7)11/h4-5,13H,1-3H3,(H2,11,12)

InChI Key

XWDANJWCWRRKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-amino-5-bromopyridine-3-sulfonyl chloride (15 g, 55 mmol) was dissolved in THF (125 mL) and at 0° C. t-butylamine (6.5 g, 111 mmol) was added and the reaction mixture was stirred at RT for 2 h. The reaction mixture was concentrated under reduced pressure to yield 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide (8.4 g, 49%), which was used without further purification. LCMS Method Y: retention time 1.70 min, [M−1]=306.0.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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